A Comprehensive Technical Guide to 6-Ethoxy-2-pyridinamine Hydrochloride: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 6-Ethoxy-2-pyridinamine Hydrochloride: Synthesis, Characterization, and Applications
Executive Summary: 6-Ethoxy-2-pyridinamine hydrochloride is a substituted aminopyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structural framework, featuring a pyridine core functionalized with both an amino and an ethoxy group, renders it a versatile building block for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, validated synthesis and purification protocols, comprehensive spectroscopic characterization, and key applications, particularly in the realm of drug discovery. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a blend of theoretical insights and practical, field-proven methodologies.
Chemical Structure and Physicochemical Properties
Molecular Structure Elucidation
6-Ethoxy-2-pyridinamine hydrochloride is the salt form of the parent compound, 6-ethoxypyridin-2-amine. The core structure consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 6-position with an ethoxy group (-OCH₂CH₃). The hydrochloride salt is formed by the protonation of the basic nitrogen atom, typically the pyridine ring nitrogen or the exocyclic amino group, which enhances the compound's stability and solubility in aqueous media.
The IUPAC name for the free base is 6-ethoxypyridin-2-amine[1]. Its structure combines the electron-donating properties of the amino and ethoxy groups with the electron-withdrawing nature of the pyridine ring, creating a unique electronic profile that dictates its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of 6-Ethoxy-2-pyridinamine hydrochloride.
Physicochemical Data Summary
The fundamental properties of the free base, 6-Ethoxy-2-pyridinamine, are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 768-42-3 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |
| Molecular Weight | 138.17 g/mol | [1][2][3] |
| Appearance | Yellow to brown liquid/oil | [3] |
| Boiling Point | 66-68 °C | [2] |
| Purity | ≥ 95-98% | [3][4] |
| Storage Conditions | 2-8 °C, tightly sealed, dry, dark place | [2] |
Spectroscopic Profile
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethoxy group, and the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents.
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¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms (C2, C6, and the ethoxy carbons) will appear at characteristic downfield shifts.
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Infrared (IR) Spectroscopy : The IR spectrum of aminopyridines is characterized by specific vibrational modes. Key absorptions include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and alkyl chain, C=C and C=N stretching of the pyridine ring (around 1600-1400 cm⁻¹), and a strong C-O-C stretching band for the ethoxy group (around 1250-1050 cm⁻¹)[5][6]. The N-H scissoring vibration is expected around 1620 cm⁻¹[5].
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Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to the mass of the free base (m/z ≈ 138.08)[7]. Fragmentation patterns would likely involve the loss of the ethoxy group or elements of the pyridine ring.
Synthesis and Purification Workflow
The synthesis of 6-Ethoxy-2-pyridinamine typically involves nucleophilic aromatic substitution (SₙAr) reactions on a di-substituted pyridine precursor. A common and effective laboratory-scale synthesis starts from 2-amino-6-chloropyridine.
Foundational Synthetic Pathway
The conversion of 2-amino-6-chloropyridine to 6-Ethoxy-2-pyridinamine is achieved via a Williamson ether synthesis-type reaction, where sodium ethoxide acts as the nucleophile to displace the chloride. This method is efficient because the amino group activates the ring, making the 6-position susceptible to nucleophilic attack.
Caption: General workflow for synthesis and purification.
Detailed Laboratory Protocol
This protocol describes a self-validating system for synthesizing the hydrochloride salt.
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Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add 100 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small portions.
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Causality: Using freshly prepared sodium ethoxide ensures a completely anhydrous and highly reactive nucleophile, which is critical for driving the SₙAr reaction to completion.
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-
Reaction Setup: Once all the sodium has reacted and the solution has cooled, add 12.85 g (100 mmol) of 2-amino-6-chloropyridine to the flask.
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Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Trustworthiness: Monitoring ensures the starting material is fully consumed, preventing contamination of the final product.
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-
Workup and Extraction: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer three times with 75 mL portions of ethyl acetate. Combine the organic layers.
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Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Ethoxy-2-pyridinamine as an oil. Purify further by vacuum distillation.
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Hydrochloride Salt Formation: Dissolve the purified oil in 100 mL of anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Isolation and Validation: Collect the resulting white or off-white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.
Applications in Drug Discovery and Materials Science
6-Ethoxy-2-pyridinamine hydrochloride serves as a crucial intermediate in the synthesis of a wide range of functional molecules.
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Pharmaceutical Development: The aminopyridine scaffold is a privileged structure in medicinal chemistry[8]. This compound is a building block for synthesizing drugs targeting neurological disorders and other conditions[3]. The presence of the amino and ethoxy groups provides two distinct points for modification, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies. For example, derivatives of 6-aminopyridine have been investigated as potent inhibitors of kinases like GSK-3β and CK-1δ, which are implicated in Alzheimer's disease[9]. The specific structure of 6-Ethoxy-2-pyridinamine allows for the generation of derivatives with tailored permeability, metabolic stability, and potency[8].
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Agrochemical Chemistry: It is used in the formulation of advanced pesticides and herbicides, where the pyridine core contributes to the biological activity of the final agrochemical product[3].
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Materials Science: The compound can act as a ligand in coordination chemistry, forming metal complexes that have applications in catalysis and sensor technology[3]. It is also explored for its potential in creating specialized polymers with enhanced thermal and chemical stability[3].
Safety, Handling, and Storage
As a chemical intermediate, 6-Ethoxy-2-pyridinamine hydrochloride requires careful handling.
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Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled[1][2]. It is also known to cause skin and serious eye irritation[1][10].
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves[11].
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling[10][11].
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8 °C[2]. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Ethoxy-2-pyridinamine hydrochloride is a high-value chemical intermediate whose utility is firmly established in pharmaceutical, agrochemical, and materials research. Its synthesis is well-understood, relying on robust SₙAr chemistry that is scalable and reproducible. The versatile functional handles on the pyridine core provide a platform for extensive chemical modification, enabling the discovery of novel molecules with potent biological and material properties. This guide has provided a comprehensive overview of its structure, synthesis, and applications, grounding technical protocols in chemical principles to support its effective use in research and development.
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